molecular formula C9H14N2 B13635056 3-(5-Methylpyridin-3-yl)propan-1-amine

3-(5-Methylpyridin-3-yl)propan-1-amine

Cat. No.: B13635056
M. Wt: 150.22 g/mol
InChI Key: JKXBRDBLPHUINQ-UHFFFAOYSA-N
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Description

3-(5-Methylpyridin-3-yl)propan-1-amine is a primary aliphatic amine featuring a three-carbon chain terminated by an amino group (-NH₂) and substituted at the third carbon with a pyridine ring bearing a methyl group at the 5-position. Its molecular formula is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol.

For example, propan-1-amine derivatives serve as coupling partners in iridium-catalyzed asymmetric reductive amination for synthesizing calcimimetic agents (e.g., cinacalcet) and other pharmaceuticals .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-(5-methylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C9H14N2/c1-8-5-9(3-2-4-10)7-11-6-8/h5-7H,2-4,10H2,1H3

InChI Key

JKXBRDBLPHUINQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylpyridin-3-yl)propan-1-amine generally follows nucleophilic substitution or coupling strategies starting from appropriately substituted pyridine precursors. Key approaches include:

  • Nucleophilic Substitution on Halogenated Pyridines :
    Starting from 5-methyl-3-halopyridine (e.g., 5-methyl-3-bromopyridine), a nucleophilic substitution with a protected or free 3-aminopropyl reagent under basic conditions can yield the target amine. Typical bases include potassium carbonate, and solvents such as dimethylformamide (DMF) or ethanol are used to facilitate the reaction. The reaction is often heated to moderate temperatures (80–120 °C) to promote substitution.
    This method resembles the synthesis of related compounds like 3-(pyridin-2-yl)propan-1-amine, where 2-bromopyridine reacts with 3-aminopropylamine in the presence of potassium carbonate and DMF.

  • Reductive Amination of Pyridine-3-carboxaldehyde Derivatives :
    An alternative route involves the reductive amination of 5-methylpyridine-3-carboxaldehyde with 3-aminopropane or its derivatives. This method can provide a direct introduction of the amine side chain with control over the reaction conditions to minimize side products. Reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride are typically employed.

  • Multi-Component Reactions (MCRs) :
    Although less common for this specific compound, MCRs involving amines, aldehydes, and other components in the presence of catalysts have been reported for related pyridine derivatives, offering rapid access to aminomethylated pyridines.

Industrial Production Methods

Industrial scale synthesis focuses on maximizing yield, selectivity, and purity, often employing continuous flow reactors and optimized catalytic systems:

  • Continuous Flow Synthesis :
    Continuous flow methods allow precise control over reaction parameters such as temperature, pressure, and residence time, enhancing reproducibility and scalability. This approach is suitable for the nucleophilic substitution reactions described above and can be adapted to the preparation of 3-(5-methylpyridin-3-yl)propan-1-amine by optimizing flow rates and reagent concentrations.

  • Catalyst and Solvent Optimization :
    The use of catalysts such as palladium complexes (e.g., Pd(PPh₃)₂Cl₂) in coupling reactions can improve yields and reduce reaction times. Solvent systems are chosen to balance solubility and reaction kinetics, with polar aprotic solvents like DMF or ethanol commonly used.

  • Purification Techniques :
    Industrial purification often involves a combination of liquid-liquid extraction, crystallization, and chromatographic methods. Flash chromatography on silica gel with solvent gradients (e.g., ethyl acetate/pentane mixtures) is effective for removing impurities. Final purification may include high-performance liquid chromatography (HPLC) to achieve >95% purity.

Research Findings and Optimization Data

Parameter Typical Conditions Outcome/Notes
Starting Material 5-Methyl-3-bromopyridine Commercially available or synthesized in situ
Nucleophile 3-Aminopropylamine or protected derivative Primary amine source
Base Potassium carbonate (K2CO3) Facilitates nucleophilic substitution
Solvent Dimethylformamide (DMF), Ethanol Polar aprotic solvents preferred
Temperature 80–120 °C Heating promotes reaction rate
Reaction Time 6–24 hours Dependent on scale and conditions
Catalyst Pd(PPh₃)₂Cl₂ (if coupling used) Enhances coupling efficiency
Purification Liquid-liquid extraction, flash chromatography, HPLC Achieves high purity (>95%)
Yield 35–70% (depending on method and optimization) Optimization via stoichiometry and solvent choice

Analytical Characterization

  • NMR Spectroscopy :

    • $$^{1}H$$ NMR typically shows aromatic pyridine protons between δ 8.5–7.0 ppm, with methyl substituent signals near δ 2.3 ppm. Aliphatic amine protons appear between δ 2.5–3.5 ppm.
    • $$^{13}C$$ NMR confirms the pyridine ring carbons and side chain carbons, with methyl carbon around 20 ppm.
  • Mass Spectrometry (HRMS) :
    High-resolution electrospray ionization mass spectrometry (HRMS-ESI) confirms molecular ion peaks with minimal error (<2 ppm), validating molecular formula.

  • Purity Assessment :
    HPLC analysis is used to confirm purity levels above 95%, critical for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Notes
Nucleophilic substitution 5-Methyl-3-bromopyridine, 3-aminopropylamine, K2CO3, DMF, heat 40–60 >95 Straightforward, widely used
Reductive amination 5-Methylpyridine-3-carboxaldehyde, amine, NaBH(OAc)3, solvent 50–70 >95 Offers regioselectivity, mild conditions
Multi-component reaction (MCR) Amines, aldehydes, catalyst, ethanol Variable >90 Less common, rapid synthesis
Continuous flow synthesis Adapted nucleophilic substitution or coupling 60–70 >95 Scalable, efficient industrial method

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylpyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Methylpyridin-3-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of propan-1-amine derivatives are heavily influenced by their substituents. Below is a comparison of 3-(5-Methylpyridin-3-yl)propan-1-amine with structurally related compounds:

Key Observations :

  • Heterocycle Impact : Pyridine derivatives (e.g., OCM-33) exhibit lower molecular weights compared to pyrazine (OCM-31) or indole-fused analogs (e.g., ). The pyridine ring in 3-(5-Methylpyridin-3-yl)propan-1-amine may enhance solubility compared to bulkier substituents like indole.
  • Synthesis Efficiency : Yields vary significantly (20–38%) depending on the heterocycle and coupling partner, with pyrazine derivatives showing lower efficiency .
  • Purity : Most analogs achieve >95% purity, though indole-containing derivatives (e.g., ) report higher purity (≥98%), likely due to optimized purification protocols.

Pharmacological and Physicochemical Properties

Table 2: Functional and Pharmacokinetic Comparison
Compound Name Notable Properties Reference
3-(5-Methylpyridin-3-yl)propan-1-amine Predicted moderate lipophilicity due to methylpyridine; potential CNS activity. -
N-(3-[¹⁸F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine Superior brain clearance and imaging contrast in Aβ plaque studies.
3-(Pyridin-2-yl)propan-1-amine (OCM-33) Used in GSK-3β inhibitors; demonstrates high purity (>95%) and structural stability.
3-(3-Methyl-1H-pyrazol-1-yl)propan-1-amine Moderate purity (95%); pyrazole may enhance metabolic stability.

Key Observations :

  • Drug Development : Pyridine-based analogs (e.g., OCM-33) are utilized in kinase inhibitors, highlighting the scaffold's versatility in targeting enzymatic active sites .

Q & A

Q. Advanced

  • In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based) or cell-based models (e.g., cytotoxicity screens) with appropriate controls (IC50 determination).
  • In vivo studies : Radiolabeled analogs (e.g., fluorine-18 derivatives) enable pharmacokinetic tracking via PET imaging, as shown in Aβ plaque studies with similar amines .
  • Target identification : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities for receptors or enzymes.

How can wavefunction analysis tools enhance understanding of this compound’s reactivity?

Advanced
Multiwfn provides critical insights into:

  • Electron localization (ELF) to identify reactive sites.
  • Fukui functions for predicting nucleophilic/electrophilic behavior.
  • Charge transfer analysis in proposed reaction mechanisms (e.g., substitution at the pyridine ring) . These tools complement experimental kinetic studies.

What are the challenges in designing enantioselective syntheses for chiral derivatives of this compound?

Advanced
Chiral resolution requires asymmetric catalysis (e.g., chiral ligands in transition-metal complexes) or enzymatic methods. Computational modeling of transition states (using DFT) helps predict enantiomeric excess. For example, studies on azetidine-containing analogs highlight the role of steric effects in stereochemical outcomes .

How can researchers validate the purity of synthesized batches for reproducible biological assays?

Q. Basic

  • Chromatography : HPLC/GC-MS with standardized columns and mobile phases.
  • Elemental analysis : Compare experimental C/H/N ratios with theoretical values.
  • Spectroscopic consistency : Match NMR/IR spectra to published data for analogous compounds (e.g., pyridine derivatives in PubChem) .

What role do pyridine ring substituents play in modulating this compound’s physicochemical properties?

Advanced
Substituents influence:

  • Lipophilicity : Methyl groups enhance membrane permeability (logP calculations via DFT).
  • Electronic effects : Electron-withdrawing groups (e.g., halogens) polarize the ring, altering redox potentials (cyclic voltammetry studies).
  • Solubility : Hydroxyl or amine groups improve aqueous solubility, critical for in vivo applications. Comparative studies on brominated pyridines illustrate these trends .

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